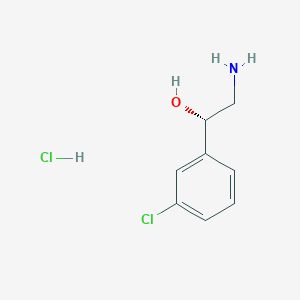

(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a hydrochloride salt of (S)-2-Amino-1-(3-chlorophenyl)ethanol, which is known for its applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone, (S)-3-chloroacetophenone, followed by the introduction of the amino group. One common method is the asymmetric reduction of (S)-3-chloroacetophenone using a chiral catalyst to obtain the chiral alcohol. This is followed by the conversion of the hydroxyl group to an amino group through a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric reduction processes using chiral catalysts or biocatalysts. The use of biocatalysts, such as enzymes, can offer high enantioselectivity and yield. The final product is obtained by crystallization from an appropriate solvent to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (S)-3-chloroacetophenone.

Reduction: Formation of (S)-2-amino-1-(3-chlorophenyl)ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antidiabetic Agents

Research indicates that derivatives of (S)-2-amino-1-(3-chlorophenyl)ethanol can act as anti-diabetic agents. These compounds selectively target specific receptors without the side effects commonly associated with insulin therapy. For instance, studies have shown that certain derivatives exhibit significant activity against diabetic models, leading to potential therapeutic applications in managing blood glucose levels .

Anti-obesity Agents

Similar to its role in diabetes management, (S)-2-amino-1-(3-chlorophenyl)ethanol derivatives have been explored for their anti-obesity properties. They interact with adrenergic receptors, promoting lipolysis and reducing fat deposits. This mechanism has been substantiated through various pharmacological studies that demonstrate the efficacy of these compounds in weight management .

Synthesis and Characterization

The synthesis of (S)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride can be achieved through several methods, including asymmetric synthesis and optical resolution of racemic mixtures. Innovative techniques involving microbial transformations have also been reported, enhancing yields and purity of the desired enantiomer .

Case Study: Synthesis via Microbial Transformation

A notable study utilized microorganisms such as Rhodococcus species to convert racemic mixtures into optically pure (S)-forms of amino alcohols. This method not only increased the yield but also provided a greener alternative to traditional synthetic routes .

Toxicity and Safety Profile

While this compound exhibits promising therapeutic potential, it is essential to consider its safety profile. The compound has been classified under multiple hazard categories:

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

These classifications necessitate careful handling and usage in laboratory settings .

Mécanisme D'action

The mechanism of action of (S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride: A regioisomer with the chlorine atom at the para position.

2-Amino-1-(3-bromophenyl)ethanol hydrochloride: A halogen-substituted analog with a bromine atom instead of chlorine.

Uniqueness

(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and regioisomers. The presence of the chlorine atom at the meta position also influences its reactivity and interactions with molecular targets.

Activité Biologique

(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride is a chiral amino alcohol that has garnered interest due to its potential biological activities and therapeutic applications. This compound, characterized by its specific stereochemistry, is believed to interact with various biological targets, influencing physiological processes and presenting potential for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of an amino group, hydroxyl group, and a chlorophenyl moiety contributes to its unique properties:

- Chirality : The stereochemistry at the second carbon allows for distinct biological activities compared to its enantiomers.

- Hydrogen Bonding : The amino and hydroxyl groups enable the formation of hydrogen bonds with enzymes and receptors, potentially influencing their activity.

- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity to hydrophobic pockets within target proteins, which may lead to various biological effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders and other neuropharmacological conditions. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms due to its structural characteristics.

- Receptor Binding : It can bind to neurotransmitter receptors, modulating their activity and influencing synaptic transmission.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Research Insights

-

Serotonin Receptor Interaction :

- A study examining the structure-activity relationship (SAR) of similar compounds found significant interactions with serotonin receptors, indicating the potential for this compound to influence mood-regulating pathways.

- Antibacterial Activity :

- Safety Evaluations :

Propriétés

IUPAC Name |

(1S)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYKAIIHCHCFEO-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468408 | |

| Record name | (S)-2-AMINO-1-(3-CHLOROPHENYL)ETHANOL HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469887-83-0 | |

| Record name | (S)-2-AMINO-1-(3-CHLOROPHENYL)ETHANOL HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.